![molecular formula C13H12N4O2S2 B14941064 2-(Methylsulfanyl)-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14941064.png)
2-(Methylsulfanyl)-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-METHANESULFONYL-2-(METHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional functional groups such as methanesulfonyl, methylsulfanyl, and phenyl groups. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHANESULFONYL-2-(METHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multicomponent reactions. One common method involves the cyclocondensation of β-carbonyl-substituted 1H-benzo[f]chromenes with 3-amino-1,2,4-triazoles . This reaction proceeds through a series of steps including aza-Michael reaction, cyclodehydration, and retro-oxa-Michael reaction, leading to the formation of the triazolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-METHANESULFONYL-2-(METHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted phenyl derivatives. These products retain the core triazolopyrimidine structure while introducing new functional groups that can further modulate the compound’s properties.
Wissenschaftliche Forschungsanwendungen
6-METHANESULFONYL-2-(METHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-METHANESULFONYL-2-(METHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions disrupt key biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazolopyrimidines such as:
- 7-aryl-6-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidines
- 2-aryl-3-(phenylsulfonyl)pyrimido[1,2-a]benzimidazoles
Uniqueness
What sets 6-METHANESULFONYL-2-(METHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methanesulfonyl and methylsulfanyl groups, along with the phenyl group, allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development.
Eigenschaften
Molekularformel |
C13H12N4O2S2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-6-methylsulfonyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H12N4O2S2/c1-20-13-15-12-14-8-10(21(2,18)19)11(17(12)16-13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
HCXNJJXPWSXCLC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN2C(=C(C=NC2=N1)S(=O)(=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


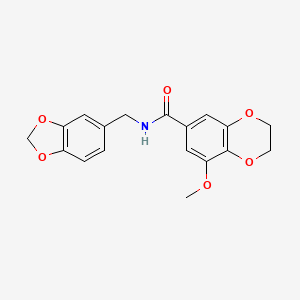
![Rel-2-(benzyloxy)-N-[(3AR,5R,6AR)-3A-(3-methyl-1,2,4-oxadiazol-5-YL)-2-(methylsulfonyl)octahydrocyclopenta[C]pyrrol-5-YL]acetamide](/img/structure/B14941001.png)

![2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B14941009.png)
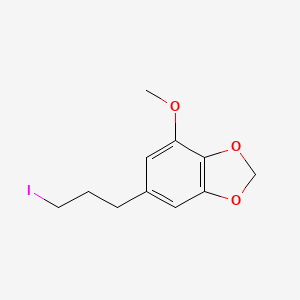
amino}-2-oxoethyl)benzamide](/img/structure/B14941033.png)
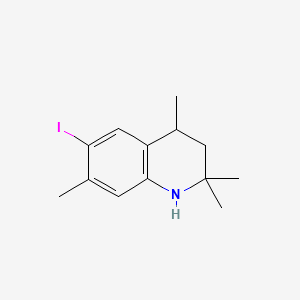
![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
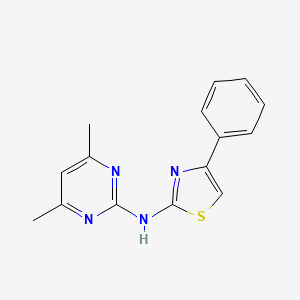
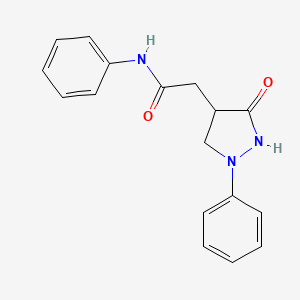
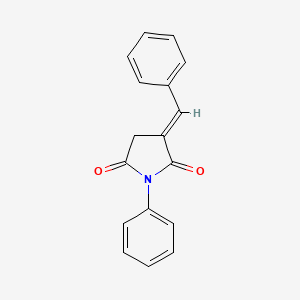
![(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941066.png)

